![molecular formula C45H72O16 B14787831 [5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B14787831.png)

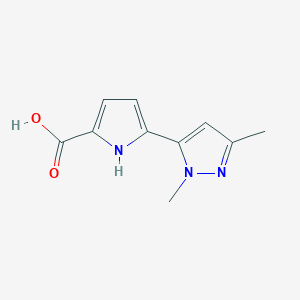

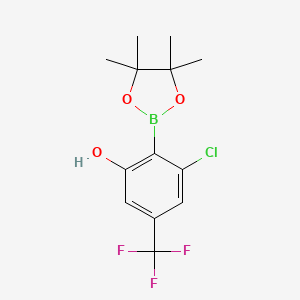

[5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoastragaloside I is a cycloartane glycoside isolated from Radix Astragali, a traditional Chinese medicine widely used in clinical settings. This compound is known for its beneficial effects on health, including its ability to alleviate hyperglycemia, glucose intolerance, and insulin resistance . It has also been found to protect the integrity of the blood-brain barrier under inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoastragaloside I is typically extracted from the roots of Astragalus membranaceus. The extraction process involves sonication extraction and ammonia hydrolyzation, which significantly reduces the preparation time . The compound can also be isolated using macroporous resin and analyzed using high-performance liquid chromatography (HPLC) with evaporative light scattering detection .

Industrial Production Methods: In industrial settings, the production of Isoastragaloside I involves the cultivation of Astragalus membranaceus, followed by harvesting, drying, and extraction of the roots. The extracted compound is then purified and analyzed to ensure its quality and potency .

Chemical Reactions Analysis

Types of Reactions: Isoastragaloside I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include nitric oxide, tumor necrosis factor-alpha, and interleukin-1 beta. The conditions for these reactions typically involve specific concentrations and temperatures to ensure optimal results .

Major Products Formed: The major products formed from these reactions include derivatives of Isoastragaloside I with enhanced anti-inflammatory and antioxidant properties .

Scientific Research Applications

Isoastragaloside I has a wide range of scientific research applications:

Mechanism of Action

Isoastragaloside I exerts its effects by inhibiting the activation of nuclear factor-kappa B and reducing the production of pro-inflammatory cytokines such as nitric oxide, tumor necrosis factor-alpha, and interleukin-1 beta . It also activates the nuclear factor erythroid 2-related factor 2 signaling pathway, which enhances the expression of antioxidant defense enzymes like heme oxygenase 1 and NAD(P)H:quinone oxidoreductase 1 .

Comparison with Similar Compounds

Isoastragaloside I is unique among cycloartane glycosides due to its potent anti-inflammatory and antioxidant properties. Similar compounds include:

Astragaloside I: Known for its cardioprotective and hepatoprotective effects.

Astragaloside II: Exhibits anti-inflammatory and anti-diabetic properties.

Astragaloside IV: Has a broad range of pharmacological properties, including anti-apoptotic and anti-hypertensive effects.

Isoastragaloside II: Similar to Isoastragaloside I, it has been shown to increase adiponectin secretion and improve glucose metabolism.

Isoastragaloside I stands out due to its specific ability to protect the blood-brain barrier and its potential therapeutic applications in neuroinflammatory diseases .

Properties

Molecular Formula |

C45H72O16 |

|---|---|

Molecular Weight |

869.0 g/mol |

IUPAC Name |

[5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate |

InChI |

InChI=1S/C45H72O16/c1-21(47)56-26-19-55-38(34(31(26)51)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-24(36(45)39(28,3)4)58-37-33(53)32(52)30(50)25(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,41-,42+,43-,44+,45-/m1/s1 |

InChI Key |

HVPKALQHGQMJER-MBNVTVOVSA-N |

Isomeric SMILES |

CC(=O)OC1COC(C(C1O)OC(=O)C)OC2CC[C@]34C[C@]35CC[C@@]6(C(C(C[C@]6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)[C@]8(CCC(O8)C(C)(C)O)C)C |

Canonical SMILES |

CC(=O)OC1COC(C(C1O)OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14787748.png)

![2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14787756.png)

![8-(4-Ethylphenyl)-5-Methyl-2,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B14787776.png)

![8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide](/img/structure/B14787783.png)

![2-[2-[[(8R,10R,14R)-17-[(2S)-2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787813.png)

![3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-3aH-pyrrolo[2,3-b]pyridine;trihydrochloride](/img/structure/B14787838.png)